Acetic acid;5-chloro-2-prop-2-enylphenol
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Overview
Description
Acetic acid;5-chloro-2-prop-2-enylphenol is a chemical compound with the molecular formula C9H9ClO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an acetic acid group and a 5-chloro-2-prop-2-enylphenol moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-chloro-2-prop-2-enylphenol typically involves the esterification of 5-chloro-2-prop-2-enylphenol with acetic acid. This reaction is catalyzed by an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
[ \text{5-chloro-2-prop-2-enylphenol} + \text{acetic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques are often employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-chloro-2-prop-2-enylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Acetic acid;5-chloro-2-prop-2-enylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid;5-chloro-2-prop-2-enylphenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with similar antimicrobial properties.
Chlorophenol: Shares the chlorine substitution but lacks the acetic acid group.
Acetic Acid: Lacks the phenolic structure but shares the carboxylic acid functionality.
Uniqueness
Acetic acid;5-chloro-2-prop-2-enylphenol is unique due to the combination of its phenolic and acetic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
59324-51-5 |
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Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
acetic acid;5-chloro-2-prop-2-enylphenol |
InChI |
InChI=1S/C9H9ClO.C2H4O2/c1-2-3-7-4-5-8(10)6-9(7)11;1-2(3)4/h2,4-6,11H,1,3H2;1H3,(H,3,4) |
InChI Key |
OVINATRWVXSNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CCC1=C(C=C(C=C1)Cl)O |
Origin of Product |
United States |
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